![molecular formula C10H14N4O B13010793 1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B13010793.png)
1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol, often referred to as AMP, is a bicyclic heterocycle with a unique structure. It contains a bridgehead nitrogen and an N–N bond, making it an intriguing compound. Although first synthesized in the late 1970s, AMP didn’t find widespread applications until recently.
Notably, AMP serves as the active moiety in the broad-spectrum antiviral drug remdesivir, which gained prominence during the COVID-19 pandemic. Remdesivir has shown promising results in treating severe symptoms of COVID-19 and has been approved by the US FDA . Additionally, AMP is a structural motif in other drugs like brivanib alaninate (an antitumorigenic drug) and BMS-690514 and BMS-599626 (EGFR inhibitors).
Preparation Methods
Several synthetic routes lead to AMP. Here are some notable methods:
Synthesis from Pyrrole Derivatives: Starting from pyrrole derivatives, various transformations can yield AMP.
Bromohydrazone Route: Formation via bromohydrazone intermediates.
Triazinium Dicyanomethylide Formation: A pathway involving triazinium dicyanomethylide.
Multistep Synthesis: Sequential steps leading to AMP.
Transition Metal-Mediated Synthesis: Utilizing transition metals for efficient synthesis.
Rearrangement of Pyrrolooxadiazines: Rearrangement reactions to form AMP.
Chemical Reactions Analysis
AMP undergoes diverse reactions, including oxidation, reduction, and substitution. Common reagents include hydrides, halogens, and metal catalysts. Major products include derivatives with modified functional groups.
Scientific Research Applications
AMP’s versatility extends across various fields:
Antiviral Activity: Remdesivir’s success highlights AMP’s potential against RNA viruses.
Kinase Inhibitors: AMP derivatives inhibit kinases (e.g., EGFR, VEGFR-2) and show anticancer properties.
Norovirus Inhibition: Some analogs combat noroviruses.
Mechanism of Action
AMP’s effects involve inhibiting COX enzymes, reducing prostaglandin E2 (PGE2) production, and influencing cell signaling pathways. Further studies are ongoing to elucidate its precise molecular targets.
Comparison with Similar Compounds
AMP stands out due to its unique structure. Similar compounds include brivanib alaninate, BMS-690514, and BMS-599626, but AMP’s distinct features set it apart.
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-amino-2-methyl-1-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropan-2-ol |
InChI |
InChI=1S/C10H14N4O/c1-10(2,15)9(11)7-3-4-14-8(7)5-12-6-13-14/h3-6,9,15H,11H2,1-2H3 |
InChI Key |
AQSUXLLFFJZLEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=C2C=NC=NN2C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


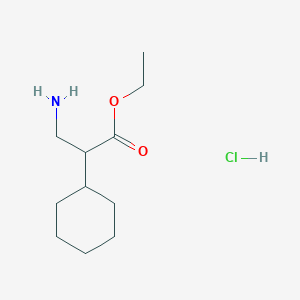
![tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate](/img/structure/B13010735.png)

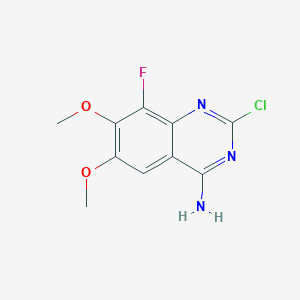
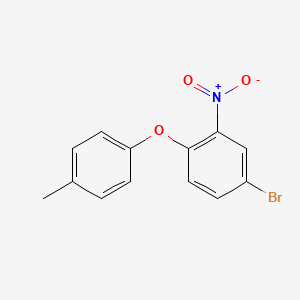
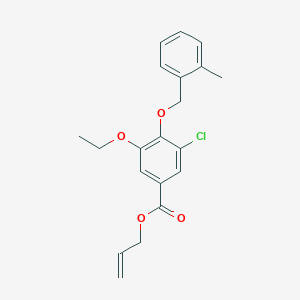
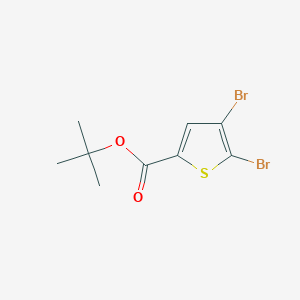
![(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol](/img/structure/B13010767.png)
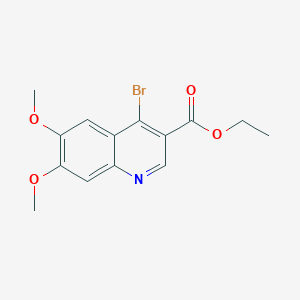
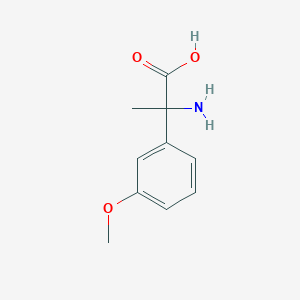

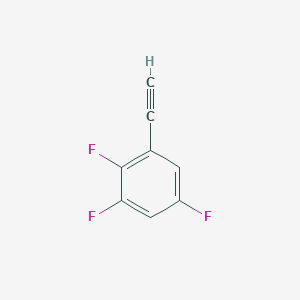
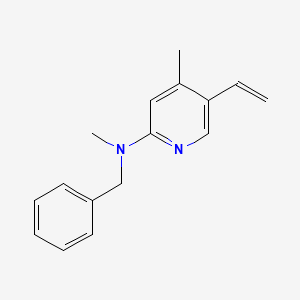
![Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)
